![molecular formula C12H17FN2O B1381265 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol CAS No. 1695315-38-8](/img/structure/B1381265.png)
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Vue d'ensemble
Description
Piperidones, which include the 4-Aminopiperidin-1-yl group, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .
Applications De Recherche Scientifique
Antibacterial Agents
The synthesis of new fluorine-containing compounds, such as those related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol, has been explored for potential antibacterial activities. For example, fluorine-containing thiadiazolotriazinones exhibit promising antibacterial properties at low concentrations, suggesting their utility in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Metal Kinase Inhibitors
Substituted fluorophenyl compounds have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds demonstrate significant tumor stasis in preclinical models, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Chemosensing Applications
Fluorophenol derivatives have been used to develop sensitive and selective chemosensors for metal ions. These chemosensors, based on fluorophenol derivatives, show high selectivity towards Al3+ ions, making them useful in environmental monitoring and biomedical applications (Rahman et al., 2017).
Neuroimaging Agents
Derivatives of fluorophenol, including structures related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol, have been explored for their potential as neuroimaging agents. These compounds could serve as positron emission tomography (PET) ligands, aiding in the diagnosis of neurological disorders (Jørgensen et al., 2013).
Antifungal Agents
Compounds structurally related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol have demonstrated potent antifungal activities. These findings suggest the potential of fluorophenol derivatives in developing new antifungal therapies (Nam et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKJKYFFUACKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




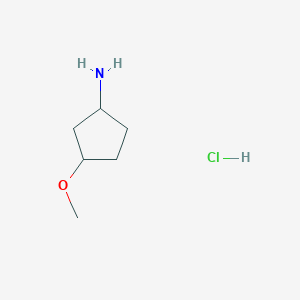



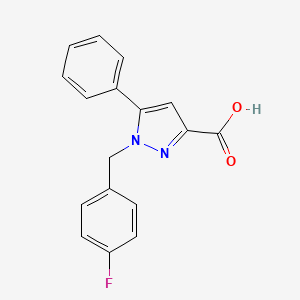

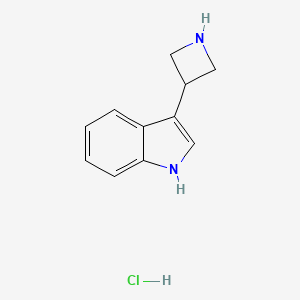
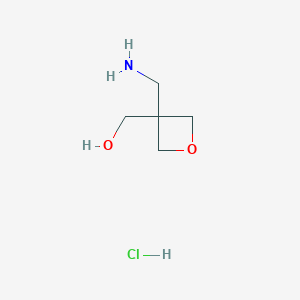
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
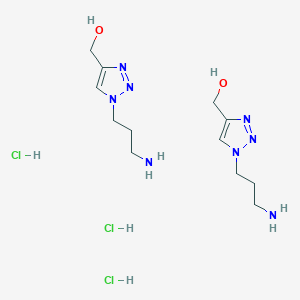
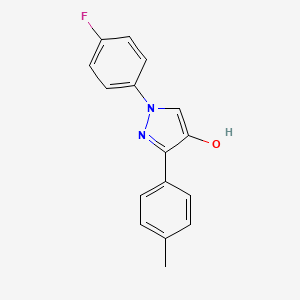
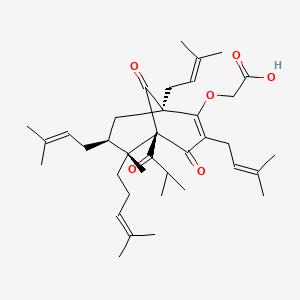
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)